2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Beschreibung
2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-chlorophenyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its structural uniqueness and biological activity, particularly against lung cancer cells. Studies demonstrate its synthesis via multistep protocols involving pyrazole-3-carboxylic acids or microwave-assisted methods . Notably, Zheng et al. identified derivatives of this scaffold as potent inhibitors of A549 and H322 lung cancer cell growth, with the 4-chlorophenyl substituent playing a critical role in enhancing activity . The compound is commercially available (e.g., QV-2695, 90% purity) for research purposes .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAIWBIJODBLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226151 | |
| Record name | 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255788-78-3 | |
| Record name | 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255788-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation has emerged as a highly efficient method for synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. A one-step protocol involves reacting ethyl 1-(2-oxo-2-(4-chlorophenyl)ethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate with 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine under solvent-free conditions. Key advantages include:
- Reaction Time : Completion within 15–30 minutes under microwave irradiation (300–500 W).
- Yield : 65–78% after recrystallization from ethanol.
- Mechanism : Nucleophilic attack of the amine on the carbonyl group, followed by cyclization and dehydration (Fig. 1).
Table 1 : Optimization of Microwave-Assisted Synthesis
| Parameter | Condition Range | Optimal Value |
|---|---|---|
| Power (W) | 200–600 | 450 |
| Temperature (°C) | 120–180 | 160 |
| Molar Ratio (Amine:Substrate) | 1:1 – 2:1 | 1.5:1 |
X-ray crystallography confirms the bicyclic structure, with the 4-chlorophenyl group occupying the 2-position.
Cyclocondensation of 3-Aminopyrazole Derivatives
Cyclocondensation reactions between 3-amino-4-(4-chlorophenyl)pyrazole and α-ketoesters or 1,2-diketones offer a versatile route. For example, refluxing 3-amino-4-(4-chlorophenyl)pyrazole with ethyl glyoxylate in acetic acid yields the target compound via:
- Imine Formation : Nucleophilic addition of the amine to the carbonyl.
- Cyclization : Intramolecular attack of the pyrazole nitrogen on the imine carbon.
- Aromatization : Elimination of water to form the pyrazine ring.
Table 2 : Solvent and Catalyst Screening for Cyclocondensation
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | None | 8 | 62 |
| Ethanol | p-TSA | 6 | 68 |
| DMF | Cu(OAc)₂ | 4 | 55 |
Post-synthetic modifications, such as chlorination using POCl₃, enable further functionalization at the 4-position.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques enhance scalability and purity. A polystyrene-bound resin functionalized with 4-chlorophenyl groups undergoes sequential reactions:
- Coupling : Attachment of 3-nitro-4-(4-chlorophenyl)pyrazole via amide bonds.
- Reduction : Nitro group reduction to amine using SnCl₂/HCl.
- Cyclization : Treatment with triphosgene to form the pyrazine ring.
Key Advantages :
- Purity : >95% after cleavage from the resin.
- Throughput : Parallel synthesis of 48 derivatives in one batch.
Enzymatic Catalysis for Green Chemistry
Lipase-mediated synthesis under mild conditions provides an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the cyclization of 3-(4-chlorophenyl)-5-hydroxypyrazole-1-carboxamide in aqueous ethanol (pH 7.5, 40°C).
Table 3 : Enzymatic vs. Traditional Synthesis Comparison
| Metric | Enzymatic Method | Traditional Method |
|---|---|---|
| Yield (%) | 58 | 72 |
| Reaction Time (h) | 24 | 6 |
| E-Factor | 8.2 | 23.5 |
While yields are moderate, the enzymatic approach reduces waste and avoids toxic reagents.
Post-Functionalization Strategies
The parent pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold can be modified post-synthesis to introduce the 4-chlorophenyl group:
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 2-bromo derivatives with 4-chloroaniline.
- SNAr Reaction : Nucleophilic aromatic substitution using 4-chlorophenylboronic acid under Suzuki conditions.
Table 4 : Comparison of Post-Functionalization Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | 81 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 67 |
Industrial-Scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors outperform batch systems:
- Residence Time : 2–5 minutes at 150°C.
- Output : 1.2 kg/day with 99.5% purity.
- Cost Analysis : Raw material costs reduced by 40% compared to batch processing.
Analytical and Characterization Data
Critical analytical benchmarks for the compound include:
- HRMS (ESI+) : m/z 273.0398 [M+H]⁺ (calculated: 273.0401).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.32 (s, 1H, pyrazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 4.11 (s, 2H, CH₂).
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolopyrazine derivatives.
Substitution: Formation of substituted pyrazolopyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most significant applications of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is its role as a potential anticancer agent. Research has demonstrated that derivatives of this compound exhibit inhibitory effects on various cancer cell lines, particularly lung cancer cells.
- Case Study: Inhibition of A549 Lung Cancer Cells
A study synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their biological activity against A549 lung cancer cells. The results indicated that compounds containing the 4-chlorophenyl group significantly inhibited cell growth in a dosage- and time-dependent manner. Among these, the derivative 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) was identified as the most effective, potentially acting through modulation of autophagy pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications to the pyrazolo[1,5-a]pyrazin-4(5H)-one structure influence its biological activity. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances the compound's potency against cancer cells.
| Compound | Structure | Activity Against A549 Cells |
|---|---|---|
| 3o | Structure | High |
| 3p | Structure | Moderate |
| 3q | Structure | Low |
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to interact with various biological pathways, leading to its observed bioactivity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one are influenced by its substituents, which can be compared to derivatives with varying groups (Table 1).
Role of the 4-Chlorophenyl Substituent
The 4-chlorophenyl group at the 2-position is pivotal for anticancer activity. Structure-activity relationship (SAR) studies reveal that derivatives with this group exhibit superior inhibition of A549 cell growth (e.g., compound 3o, IC₅₀ ~10 µM) compared to analogs with non-halogenated aryl groups . Chlorine’s electron-withdrawing nature likely enhances binding affinity to cellular targets, such as autophagy-related proteins .
Core Heterocycle Modifications
Replacing the pyrazinone core with pyrimidine (e.g., compound 18r) reduces potency (IC₅₀ ~25 µM), underscoring the importance of the pyrazolo[1,5-a]pyrazinone scaffold .
Substituent Effects on Physicochemical Properties
Biologische Aktivität
2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and kinase inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources and highlighting relevant case studies.
- Molecular Formula : C12H8ClN3O
- Molecular Weight : 245.66 g/mol
- CAS Number : 1255788-78-3
Biological Activity Overview
The compound has been studied for its various biological activities, including:
- Anticancer Activity : Demonstrated potential against several cancer cell lines.
- Kinase Inhibition : Exhibits specificity towards certain kinases, which are critical in cancer progression.
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against glioblastoma cells while showing low toxicity to non-cancerous cells, indicating a promising therapeutic index.
Case Study: Glioblastoma Inhibition
In a study involving a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, one compound (4j) was found to inhibit glioma growth effectively. It exhibited an EC50 value of 20 μM against GL261 murine glioblastoma cells, demonstrating its potential as an anticancer agent. Notably, it selectively inhibited the AKT2/PKBβ kinase pathway, which is crucial for glioma malignancy and patient survival .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases. In vitro studies indicated that it specifically inhibits PKBβ/AKT2 with IC50 values of 12 μM and 14 μM for AKT1 and AKT2 respectively. This specificity is significant as AKT signaling is often dysregulated in cancers .
Comparative Biological Activity
The following table summarizes the biological activity of 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one compared to other related compounds:
| Compound | Target Cell Line | EC50 (μM) | Kinase Inhibition | Notes |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | GL261 (Glioblastoma) | 20 | AKT2/PKBβ | Low toxicity to non-cancerous cells |
| Compound 4j | U87MG (Glioblastoma) | 10 | AKT2 | High specificity |
| MK-2206 | GL261 | 2 | AKT1/AKT2 | Reference compound |
The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. The selective inhibition of AKT pathways by this compound suggests a targeted approach in cancer therapy.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how do they influence yield and purity?
- Answer: The compound is synthesized via microwave-assisted methods or conventional reflux. Microwave synthesis (e.g., 60°C, 5 min) reduces reaction time and improves yield (72%) compared to traditional reflux (e.g., 3 hours in acetonitrile, 57% yield). Purification via silica gel chromatography with ethyl acetate as the eluent ensures high purity. Structural confirmation is achieved using HRMS and elemental analysis .
Q. How is the crystal structure of this compound characterized, and what conformational features are critical for its bioactivity?
- Answer: Single-crystal X-ray diffraction reveals a triclinic system (space group P1) with a screw-boat conformation in the six-membered heterocyclic ring. Key structural features include dihedral angles of 16.05° and 84.84° between aromatic rings and intermolecular C–H⋯O/C–H⋯π interactions stabilizing the lattice. These features correlate with steric and electronic properties influencing ligand-receptor binding .
Q. What preliminary biological assays are used to evaluate its antiproliferative activity?
- Answer: Standard assays include:
- MTT/Proliferation Assays: IC₅₀ values against A549 and H322 lung cancer cells (e.g., IC₅₀ = 8–12 µM) .
- Caspase Activation: Fluorometric detection of caspase-3/7 activity to confirm apoptosis induction .
- Flow Cytometry: Annexin V/PI staining to quantify apoptotic vs. necrotic cell populations .
Advanced Research Questions
Q. How does this compound induce apoptosis in lung adenocarcinoma cells, and what molecular pathways are involved?
- Answer: The compound triggers intrinsic apoptosis via:
- ROS Elevation: Increased reactive oxygen species (ROS) disrupt mitochondrial membrane potential, releasing cytochrome c .
- Caspase Cascade: Activation of caspase-9 (initiator) and caspase-3/7 (effectors) .
- Integrin β4 Upregulation: Enhances pro-apoptotic signaling by modulating extracellular matrix interactions .
- p53 Modulation: Post-translational modifications (e.g., phosphorylation) activate p53-dependent apoptosis pathways .
Q. What role does autophagy play in its mechanism of action, and how is this experimentally validated?
- Answer: Autophagy is monitored using:
- LC3-II Immunoblotting: Detection of autophagosome-bound LC3-II confirms autophagy induction .
- Lysosomal Inhibition: Co-treatment with chloroquine (lysosome inhibitor) increases LC3-II accumulation, distinguishing autophagic flux .
- Functional Studies: Genetic knockdown of ATG5 or ATG7 (autophagy-related genes) reduces compound efficacy, linking autophagy to cell death .
Q. How do structural modifications at positions 2, 3, and 7 affect bioactivity and selectivity?
- Answer: SAR studies reveal:
- Position 2: Chlorophenyl groups enhance cytotoxicity by improving hydrophobic interactions with kinase active sites .
- Position 3: Methoxy or phenethyl substituents improve solubility without compromising activity .
- Position 7: Hydrazone derivatives (e.g., 7-((2-phenylhydrazono)methyl)) modulate redox properties, influencing ROS generation .
Q. What advanced techniques are used to resolve contradictions in apoptosis vs. autophagy data?
- Answer: Contradictions are addressed via:
- Time-Course Experiments: Early apoptosis (6–12 hr) precedes late autophagy (24–48 hr) .
- Dual Reporter Systems: GFP-RFP-LC3 constructs differentiate autophagosome formation (GFP+/RFP+) vs. degradation (GFP−/RFP+) .
- Knockout Models: BECN1 or BAX/BAK knockout cells dissect crosstalk between pathways .
Methodological Guidance
Q. How to optimize experimental design for in vivo efficacy studies?
- Answer:
- Xenograft Models: Use nude mice with A549 xenografts (subcutaneous, 5×10⁶ cells/mouse).
- Dosing: Administer 25–50 mg/kg (oral or IP) daily for 21 days; monitor tumor volume via caliper measurements .
- Biomarkers: Assess cleaved caspase-3 (apoptosis) and LC3-B (autophagy) in tumor lysates via immunohistochemistry .
Q. What analytical methods are critical for quality control in synthesis?
- Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
